[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride
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Overview
Description
[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanone moiety. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Formation of the Methanone Moiety: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-fluorophenyl)methanone;dihydrochloride
- [1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-bromophenyl)methanone;dihydrochloride
- [1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-methylphenyl)methanone;dihydrochloride
Uniqueness
The uniqueness of [1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
389891-33-2 |
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Molecular Formula |
C15H23Cl3N2O2 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H21ClN2O2.2ClH/c16-13-3-1-11(2-4-13)15(20)12-5-7-18(8-6-12)9-14(17)10-19;;/h1-4,12,14,19H,5-10,17H2;2*1H/t14-;;/m0../s1 |
InChI Key |
HGVANFDVIDYAEA-UTLKBRERSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)C[C@@H](CO)N.Cl.Cl |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CC(CO)N.Cl.Cl |
Origin of Product |
United States |
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